Cas no 2228703-17-9 (5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole)

5-(2-Bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole is a brominated pyrazole derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of the 2-bromopropyl group enhances its reactivity, making it suitable for further functionalization via nucleophilic substitution or cross-coupling reactions. The tert-butyl and methyl substituents contribute to steric stability, potentially improving selectivity in synthetic applications. This compound may be of interest in the development of biologically active molecules, given the pyrazole scaffold's prevalence in medicinal chemistry. Its structural features offer versatility for modifications, enabling tailored applications in ligand design or agrochemical research. Proper handling is advised due to the reactive bromoalkyl moiety.
5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole structure
2228703-17-9 structure
Product Name:5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole
CAS No:2228703-17-9
MF:C11H19BrN2
MW:259.185961961746
CID:5804501
PubChem ID:165688368
Update Time:2025-06-12

5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole
    • EN300-1921959
    • 2228703-17-9
    • Inchi: 1S/C11H19BrN2/c1-8(12)6-9-7-10(11(2,3)4)13-14(9)5/h7-8H,6H2,1-5H3
    • InChI Key: WROKXDXVERNGPN-UHFFFAOYSA-N
    • SMILES: BrC(C)CC1=CC(C(C)(C)C)=NN1C

Computed Properties

  • Exact Mass: 258.07316g/mol
  • Monoisotopic Mass: 258.07316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 17.8Ų

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Additional information on 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole

Recent Advances in the Study of 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS: 2228703-17-9)

The compound 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS: 2228703-17-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic uses.

Recent studies have highlighted the unique structural features of 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole, which make it a promising candidate for the development of novel pharmacological agents. The presence of the bromopropyl group and the tert-butyl substituent at the 3-position of the pyrazole ring has been shown to enhance the compound's stability and reactivity, enabling its use in various chemical transformations and biological assays.

In terms of synthesis, researchers have developed optimized protocols for the preparation of 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole, ensuring high yields and purity. These methods often involve multi-step reactions, including alkylation and bromination steps, which have been fine-tuned to minimize side reactions and improve overall efficiency. The availability of reliable synthetic routes has facilitated further exploration of the compound's biological properties.

Biological evaluations of 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole have revealed its potential as an inhibitor of specific enzymatic targets. For instance, recent in vitro studies have demonstrated its ability to modulate the activity of certain kinases and proteases, which are implicated in various disease pathways. These findings suggest that the compound could serve as a lead structure for the development of new therapeutics targeting cancer, inflammatory disorders, and other conditions.

Moreover, computational modeling and structure-activity relationship (SAR) studies have provided insights into the molecular interactions between 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole and its biological targets. These analyses have identified key functional groups that contribute to its binding affinity and selectivity, offering valuable guidance for the design of derivatives with improved pharmacological profiles.

Despite these promising results, further research is needed to fully elucidate the compound's mechanism of action and optimize its therapeutic potential. Ongoing studies are exploring its pharmacokinetic properties, toxicity profiles, and in vivo efficacy, which will be critical for advancing it toward clinical applications. Additionally, efforts are underway to synthesize and evaluate analogs of 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole to expand the scope of its biological activities.

In conclusion, 5-(2-bromopropyl)-3-tert-butyl-1-methyl-1H-pyrazole (CAS: 2228703-17-9) represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features, combined with its demonstrated biological activity, make it a valuable tool for drug discovery. Continued research in this area is expected to yield new insights and potential therapeutic candidates, contributing to the advancement of chemical biology and pharmaceutical sciences.

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